molecular formula C16H16N2S B352176 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 637322-86-2

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole

Cat. No.: B352176
CAS No.: 637322-86-2
M. Wt: 268.4g/mol
InChI Key: AZAJWKOYURHJSY-UHFFFAOYSA-N
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Description

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a phenethylthio group attached to the benzimidazole core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with phenethyl halides in the presence of a strong base. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the halide by the benzimidazole nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or ethanol.

Major Products Formed

Scientific Research Applications

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzo[d]imidazole
  • 5-methyl-2-phenyl-1H-benzo[d]imidazole
  • 2-(phenethylthio)-1H-benzo[d]imidazole

Uniqueness

5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a phenethylthio group on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAJWKOYURHJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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